molecular formula C23H30O8 B591151 Vernolide-B CAS No. 618860-58-5

Vernolide-B

Cat. No. B591151
CAS RN: 618860-58-5
M. Wt: 434.485
InChI Key: CIBBPLMBWXKCDP-RRPNGBMBSA-N
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Description

Vernolide-B is a sesquiterpene lactone that can be isolated from Vernonia cinerea . It has been found to exhibit cytotoxicity, with ED50s of 3.78, 5.88, 6.42 μg/mL for KB, NCI-661, and HeLa cells respectively .


Synthesis Analysis

The synthesis of Vernolide-B involves bioassay-directed fractionation of an ethanolic extract of stems of Vernonia cinerea . The structures of Vernolide-A and Vernolide-B were elucidated on the basis of spectroscopic analysis . The activity of Vernolide-A and Vernodaline is hypothesized to be due to thiol reactivity through the α-methylene-γ-lactone group of sesquiterpene lactones .


Molecular Structure Analysis

The molecular formula of Vernolide-B is C23H30O8 . The structure was elucidated using H–H correlation spectroscopy (COSY), 13C–1H heteronuclear multiple quantum coherence (HMQC), and 13C–1H heteronuclear multiple bond coherence (HMBC) experiments .


Physical And Chemical Properties Analysis

Vernolide-B has a molecular weight of 434.48 and a density of 1.2±0.1 g/cm3 . Its boiling point is 568.4±50.0 °C at 760 mmHg .

Scientific Research Applications

Cytotoxicity

Vernolide-B has shown cytotoxicity against human KB, DLD-1, NCI-661, and Hela tumor cell lines . This suggests that Vernolide-B could potentially be used in the treatment of these types of cancers.

Anti-Inflammatory Properties

Vernolide-B is a sesquiterpene lactone found in Vernonia cinerea, a plant known for its anti-inflammatory properties . While specific studies on Vernolide-B’s anti-inflammatory properties are not mentioned, it’s possible that it contributes to the overall anti-inflammatory effects of the plant.

Antiprotozoal Activity

Vernonia cinerea, the plant from which Vernolide-B is derived, has been reported to exhibit antiprotozoal activity . This suggests that Vernolide-B may also possess antiprotozoal properties.

Antidiabetic Activity

Vernonia cinerea has been reported to exhibit antidiabetic activity . Given that Vernolide-B is a compound found in this plant, it’s possible that it may contribute to these antidiabetic effects.

Antimicrobial Activity

Vernonia cinerea has been reported to exhibit antimicrobial activity . As a compound found in this plant, Vernolide-B may also possess antimicrobial properties.

properties

IUPAC Name

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O8/c1-7-13(2)20(25)29-17-10-14(3)23(27-6)9-8-22(5,31-23)11-18-19(17)16(21(26)30-18)12-28-15(4)24/h7,11,14,17H,8-10,12H2,1-6H3/b13-7+,18-11+/t14-,17+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBBPLMBWXKCDP-RRPNGBMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the cytotoxic activity of vernolide-B against human tumor cell lines?

A1: Vernolide-B exhibited marginal cytotoxicity against the human tumor cell lines KB, NCI-661, and Hela. The ED50 values were determined as 3.78 µg/mL, 6.42 µg/mL, and 5.88 µg/mL for KB, Hela, and NCI-661, respectively []. This indicates that a higher concentration of vernolide-B is needed to achieve 50% growth inhibition compared to vernolide-A, which demonstrated potent cytotoxicity against the same cell lines.

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